![molecular formula C6H7BrN2S B1522611 5-Bromo-2-(ethylthio)pyrimidine CAS No. 859941-10-9](/img/structure/B1522611.png)
5-Bromo-2-(ethylthio)pyrimidine
Overview
Description
5-Bromo-2-(ethylthio)pyrimidine is a chemical compound with the molecular formula C6H7BrN2S . It has a molecular weight of 219.1 . The IUPAC name for this compound is 5-bromo-2-pyrimidinyl ethyl sulfide .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . It has a bromine atom attached at the 5th position and an ethylthio group attached at the 2nd position .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 291.6±13.0 °C at 760 mmHg, and a flash point of 130.1±19.8 °C . It has a molar refractivity of 47.3±0.4 cm3, a polar surface area of 51 Å2, and a molar volume of 135.7±5.0 cm3 .Scientific Research Applications
Antiviral Activity
5-Bromo-2-(ethylthio)pyrimidine derivatives have demonstrated significant applications in antiviral research. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture. Particularly, the 5-methyl derivative exhibited strong inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. Furthermore, 5-halogen-substituted derivatives also displayed pronounced antiretroviral activity comparable to that of reference drugs adefovir and tenofovir but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Mutagenic Effects on Phages
The compound has been explored for its mutagenic effects, particularly in studies involving phages like T4. Research has revealed that this compound and its analogues can induce mutations in T4 phages, showing a mutagenic similarity to certain base analogues (Freese, 1959).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(ethylthio)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in nucleophilic substitution reactions. For instance, it can undergo nucleophilic displacement reactions under microwave irradiation, which suggests its potential use in synthetic organic chemistry . The compound’s interaction with enzymes such as nucleophilic catalysts indicates its role in facilitating biochemical transformations.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its impact on cell signaling pathways can lead to changes in cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to nucleophilic sites on enzymes, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, as the compound may interact with transcription factors or other regulatory proteins . The molecular mechanism of action involves the formation of covalent bonds with target biomolecules, thereby altering their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are critical for its biological activity, as they determine the concentration of the compound at its site of action.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
5-bromo-2-ethylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJMSKDZPPMOAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680703 | |
Record name | 5-Bromo-2-(ethylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
859941-10-9 | |
Record name | 5-Bromo-2-(ethylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.